molecular formula C32H55N5O7 B3025916 Homodestcardin

Homodestcardin

Cat. No.: B3025916
M. Wt: 621.8 g/mol
InChI Key: AIPPDKJKKDOWTJ-MKUQIKACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Homodestcardin is typically isolated from the fungus Trichothecium roseum. The synthetic route involves the formation of a cyclic depsipeptide structure, which includes multiple steps of peptide bond formation and cyclization. The reaction conditions often require the use of organic solvents such as dichloromethane, dimethyl sulfoxide, ethanol, and methanol for solubility

Chemical Reactions Analysis

Homodestcardin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: this compound can undergo substitution reactions, particularly at its peptide bonds, to form analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Homodestcardin has several scientific research applications:

Mechanism of Action

Homodestcardin exerts its effects by inhibiting the proliferation of T cells. It specifically targets the activation of T cells induced by concanavalin A, a plant lectin that stimulates T cell proliferation. The molecular pathways involved include the inhibition of signaling pathways essential for T cell activation and proliferation .

Comparison with Similar Compounds

Homodestcardin is unique among cyclic depsipeptides due to its specific immunosuppressant activity. Similar compounds include:

This compound stands out due to its specific inhibition of concanavalin A-induced T cell proliferation, making it a valuable compound for immunological research.

Properties

IUPAC Name

(3R,10S,13S,16S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N5O7/c1-11-19(5)25-31(42)36(10)27(20(6)12-2)32(43)35(9)22(8)28(39)33-15-13-24(38)44-23(17-18(3)4)30(41)37-16-14-21(7)26(37)29(40)34-25/h18-23,25-27H,11-17H2,1-10H3,(H,33,39)(H,34,40)/t19-,20-,21-,22-,23+,25-,26-,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPPDKJKKDOWTJ-MKUQIKACSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)C)C)C)C(C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)CC(C)C)C)C)[C@@H](C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homodestcardin
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Homodestcardin
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Homodestcardin
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Homodestcardin
Reactant of Route 6
Homodestcardin

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